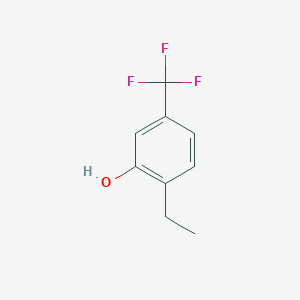
2-Ethyl-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(trifluoromethyl)phenol: is an organic compound with the molecular formula C9H9F3O. It is a derivative of phenol, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are substituted by an ethyl group and a trifluoromethyl group, respectively. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethyl-5-(trifluoromethyl)phenol involves the Friedel-Crafts alkylation of phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethyl-5-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry: 2-Ethyl-5-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and metabolic stability of the resulting compounds .
Biology: In biological research, this compound is used to study the effects of trifluoromethylation on the activity of phenolic compounds. It serves as a model compound for understanding the interactions of trifluoromethylated phenols with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and surfactants. Its unique properties make it valuable in the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-Ethylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)phenol: Lacks the ethyl group, affecting its reactivity and applications.
2-Methyl-5-(trifluoromethyl)phenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties and uses.
Uniqueness: 2-Ethyl-5-(trifluoromethyl)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-ethyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
BDTOBPMUDOVTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















